Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene-
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Overview
Description
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is a complex organic compound characterized by its unique cyclobutanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-methoxydeoxybenzoin, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as titanium tetrachloride (TiCl4) and zinc powder in anhydrous tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- has several applications in scientific research:
Mechanism of Action
The mechanism by which Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- exerts its effects involves interactions with various molecular targets. The compound’s methylene and methoxyphenyl groups allow it to participate in multiple pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone, 2,2-bis(4-hydroxyphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with hydroxy groups instead of methoxy groups.
Cyclobutanone, 2,2-bis(4-methylphenyl)-3,3-dimethyl-4-methylene-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- is unique due to its methoxy substituents, which enhance its solubility and reactivity compared to its hydroxy and methyl analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
656241-64-4 |
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Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylidenecyclobutan-1-one |
InChI |
InChI=1S/C21H22O3/c1-14-19(22)21(20(14,2)3,15-6-10-17(23-4)11-7-15)16-8-12-18(24-5)13-9-16/h6-13H,1H2,2-5H3 |
InChI Key |
MNLDGHNSRZPNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C(=O)C1(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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